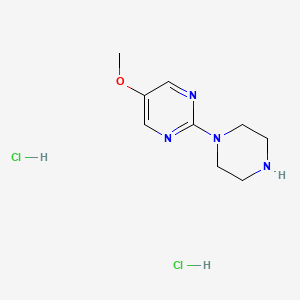
5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidinylpiperazines . It is a derivative of 1-(2-Pyrimidyl)piperazine (1-PP, 1-PmP), which is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Scientific Research Applications
1. Heterocyclic Compound Synthesis
5-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is utilized in the synthesis of various heterocyclic compounds. For instance, Abu-Hashem et al. (2020) reported the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. These compounds exhibit significant inhibitory activity on cyclooxygenase-2, analgesic, and anti-inflammatory activities. The paper highlighted the synthesis of N-(2,6-di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine) methanimine compounds among others (Abu‐Hashem et al., 2020).
2. Crystal Structure Analysis
The compound has been used in crystal structure studies. For example, Singh et al. (2018) analyzed the crystal structure of a related compound, demonstrating the conformation and interactions such as C—H⋯π and π–π stacking interactions within the crystal packing (Singh et al., 2018).
3. Pharmacological Activity Exploration
The compound's derivatives have been explored for their pharmacological activities. For instance, Zhukovskaya et al. (2017) synthesized and studied 1-{[2-(5-Methoxy)benzimidazole]-4-N-methyl}piperazine dihydrochloride for its antiaggregatory activity, showing greater activity than acetylsalicylic acid. Other derivatives were also investigated for their antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities (Zhukovskaya et al., 2017).
4. Antimicrobial Activity Studies
Patel et al. (2011) involved the compound in the synthesis of new pyridine derivatives, which were then tested for their in vitro antimicrobial activity against bacteria and fungi. The synthesized compounds displayed variable and modest activity against the investigated strains (Patel et al., 2011).
properties
IUPAC Name |
5-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRKRWZJSJGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
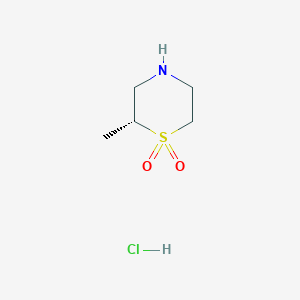
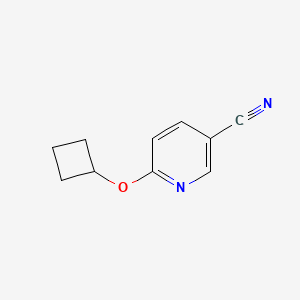

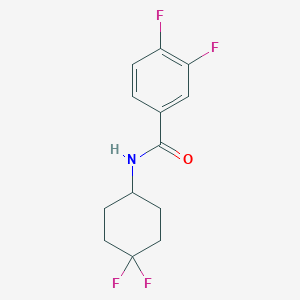
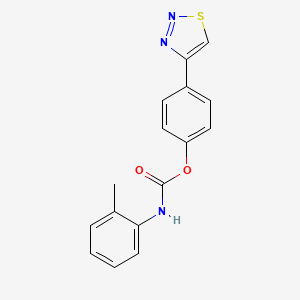
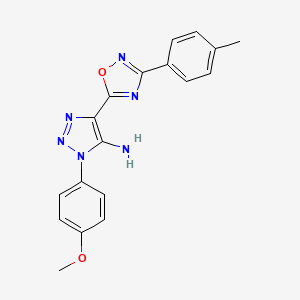
![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)
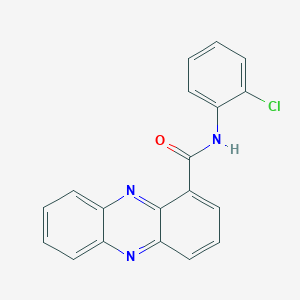
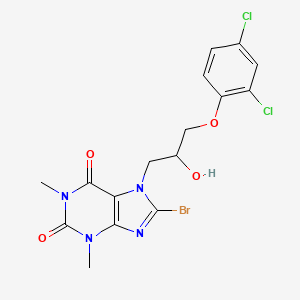
![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)